5-Bromo-N-(prop-2-yn-1-yl)-2-(1H-1,2,4-triazol-1-yl)pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PBF-999 is a novel, potent, and selective phosphodiesterase 10 inhibitor. It has been developed by Palobiofarma S.L. and is currently in Phase 2 clinical development for the treatment of Prader-Willi Syndrome . This compound has also received Orphan Drug Designation by the European Medicines Agency and the United States Food and Drug Administration .
Preparation Methods
The synthetic route for PBF-999 involves the preparation of 5-bromo-N-(prop-2-yn-1-yl)-2-(1H-1,2,4-triazol-1-yl)pyrimidine-4,6-diamine. The reaction conditions and industrial production methods are proprietary to Palobiofarma S.L. and are not publicly disclosed .
Chemical Reactions Analysis
PBF-999 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PBF-999 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of phosphodiesterase 10 in various biochemical pathways.
Biology: It is used to investigate the signaling pathways regulated by cyclic nucleotides in the brain.
Mechanism of Action
PBF-999 exerts its effects by selectively inhibiting phosphodiesterase 10, an enzyme that regulates the levels of cyclic nucleotides in the brain. By inhibiting this enzyme, PBF-999 increases the levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate, which are important signaling molecules involved in various biological processes .
Comparison with Similar Compounds
PBF-999 is unique in its dual action as an adenosine A2a receptor antagonist and a phosphodiesterase 10 inhibitor. Similar compounds include:
Exisulind: A phosphodiesterase inhibitor with antineoplastic properties.
CEL-031: Another phosphodiesterase inhibitor in clinical development.
CC-1088:
Properties
CAS No. |
1620909-95-6 |
---|---|
Molecular Formula |
C9H8BrN7 |
Molecular Weight |
294.11 g/mol |
IUPAC Name |
5-bromo-4-N-prop-2-ynyl-2-(1,2,4-triazol-1-yl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C9H8BrN7/c1-2-3-13-8-6(10)7(11)15-9(16-8)17-5-12-4-14-17/h1,4-5H,3H2,(H3,11,13,15,16) |
InChI Key |
OQCWNHHZPYJHQR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1=NC(=NC(=C1Br)N)N2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.